An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential
Core Molecular Attributes of 4-Chloro-6-methyl-2-phenylquinoline
4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position of the quinoline core. This unique arrangement of substituents imparts specific physicochemical properties that are of great interest in the field of drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClN | [1] |
| Molecular Weight | 253.73 g/mol | [1] |
| CAS Number | 18618-02-5 | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)C3=CC=CC=C3)Cl | [2] |
The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] The substituents on this particular derivative are expected to modulate its biological activity, solubility, and metabolic stability. The phenyl group at the 2-position can engage in π-π stacking interactions with biological targets, the methyl group at the 6-position can influence lipophilicity and binding pocket interactions, and the chlorine atom at the 4-position serves as a reactive handle for further chemical modifications, a key feature for developing libraries of related compounds.[4]
Synthesis of 4-Chloro-6-methyl-2-phenylquinoline: A Step-by-Step Protocol
The synthesis of 4-Chloro-6-methyl-2-phenylquinoline can be efficiently achieved through a multi-step process, beginning with the well-established Combes quinoline synthesis, followed by chlorination. This approach offers a reliable and scalable route to the target molecule.
Overall Synthesis Workflow
Caption: Synthetic route to 4-Chloro-6-methyl-2-phenylquinoline.
Experimental Protocol
Step 1: Synthesis of 6-Methyl-2-phenylquinolin-4-ol (Combes Reaction)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol) and benzoylacetone (16.2 g, 0.1 mol).
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Acid Catalysis: Slowly add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition should be done cautiously in an ice bath to control the exothermic reaction.
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Heating: After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g).
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Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A solid precipitate will form.
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Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and then recrystallize from ethanol to yield pure 6-Methyl-2-phenylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline
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Reaction Setup: In a 100 mL round-bottom flask, place the dried 6-Methyl-2-phenylquinolin-4-ol (12.45 g, 0.05 mol) and add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol).
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Heating: Heat the mixture under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood.
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Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice (150 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the mixture with a cold aqueous solution of sodium hydroxide (10% w/v). The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Chloro-6-methyl-2-phenylquinoline.
Analytical Characterization
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline and phenyl rings in the range of 7.0-8.5 ppm. A singlet for the methyl group protons around 2.5 ppm. A singlet for the proton at the 3-position of the quinoline ring around 7.2 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbon bearing the chlorine atom (C4) would appear around 140-145 ppm. The methyl carbon would be observed around 21 ppm. |
| IR (Infrared) Spectroscopy | Characteristic peaks for C-H stretching of aromatic and methyl groups (~3050 and ~2920 cm⁻¹), C=C and C=N stretching in the aromatic system (1600-1450 cm⁻¹), and a C-Cl stretching vibration (~750 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ at m/z 253 and an [M+2]⁺ peak at m/z 255 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. |
Potential Applications in Drug Discovery and Development
The quinoline nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[3][7] Substituted quinolines have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[8][9]
Anticancer Potential
Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[8] Furthermore, certain chloroquinolines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] The structure of 4-Chloro-6-methyl-2-phenylquinoline makes it a compelling candidate for screening against a panel of cancer cell lines.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Antimicrobial and Anti-inflammatory Activity
The quinoline scaffold is present in several antibacterial and antiprotozoal drugs. The incorporation of a chlorine atom can enhance the antimicrobial properties of a molecule. Thus, 4-Chloro-6-methyl-2-phenylquinoline warrants investigation for its activity against a range of bacterial and fungal pathogens. Additionally, some quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting another avenue for pharmacological evaluation.[10]
Conclusion and Future Directions
4-Chloro-6-methyl-2-phenylquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of analogs for structure-activity relationship (SAR) studies. The predicted physicochemical properties and the known biological activities of related quinolines strongly suggest that this compound could exhibit valuable pharmacological effects.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 4-Chloro-6-methyl-2-phenylquinoline to confirm its structure. Subsequently, a thorough in vitro evaluation of its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is highly recommended. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for its further development as a potential drug candidate.
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